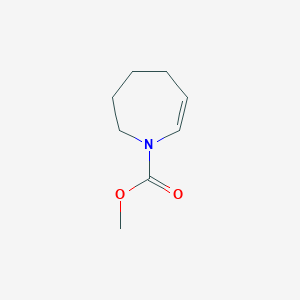
2,3,4,5-Tetrahydro-1H-azepine-1-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,3,4,5-Tetrahydro-1H-azepine-1-carboxylic acid methyl ester” is a compound that belongs to the class of seven-membered heterocycles known as azepines . Azepines and their derivatives, such as benzodiazepines, oxazepines, thiazepines, and dithiazepines, are the structural basis of many important natural and synthetic biologically active substances . They have been the subject of extensive research due to their significant contribution to medical and pharmaceutical chemistry .
Synthesis Analysis
The synthesis of azepine derivatives often involves methods for recyclization of small and medium carbo-, oxa- or azacyclanes, as well as multicomponent heterocyclization reactions . A new synthetic approach to fused azepines was demonstrated on an example of the synthesis of 2-methyl-2,3,4,5-tetrahydro-1H- 1benzothieno [2,3-c]azepine . The key stage of the synthesis is the formation of the azepine ring under the Eschweiler–Clark reaction conditions .Molecular Structure Analysis
The molecular structure of azepine derivatives has been studied using NMR spectroscopy and molecular modeling . The Gibbs energy of activation for the inversion of the azepine ring was determined by dynamic 1H NMR spectroscopy . The magnetic shielding tensors were calculated by the standard GIAO method using the B3LYP/6-31G (d,p)-optimized molecular geometry parameters .Chemical Reactions Analysis
The formation of the azepine ring is a key stage in the synthesis of azepine derivatives . This process often involves the Eschweiler–Clark reaction conditions .Scientific Research Applications
Synthesis and Crystallography
The synthesis of benzazepine derivatives and their structural characterization play a crucial role in understanding their chemical behavior and potential applications. Guerrero et al. (2014) explored the hydrogen-bonded assembly of four related benzazepine derivatives, including the synthesis and crystallographic analysis of compounds with potential application in designing more complex molecules for pharmaceutical use. Their study emphasizes the importance of hydrogen bonding in the assembly of these compounds, suggesting their utility in developing new materials and drugs (Guerrero, Sanabria, Palma, Cobo, & Glidewell, 2014).
Organic Chemistry and Catalysis
In the field of organic chemistry, Vaid et al. (2014) reported a high-yielding synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate, demonstrating the compound's versatility in synthesizing analogues. This process highlights the compound's role in facilitating complex organic reactions, which could be beneficial for creating new drugs or materials (Vaid, Boini, Alt, Spitler, Hadden, Frank, & Moher, 2014).
Molecular and Supramolecular Structures
Further research by Toze et al. (2015) on the crystal structure of a related compound demonstrates the intricacies of molecular conformations and their implications for chemical reactivity and interaction. Their work contributes to a deeper understanding of how such compounds can be manipulated for specific purposes, including drug development and the creation of new materials (Toze, Poplevin, Zubkov, Nikitina, Porras, & Khrustalev, 2015).
Chemical Reactions and Mechanisms
Gilchrist, Gonsalves, and Pinbo e Melo (1993) explored the aza Cope rearrangement of Schiff bases derived from endo-norbornen-5-amines, showcasing the chemical versatility and reactivity of azepine derivatives. Such studies are pivotal for understanding reaction mechanisms and developing new synthetic methodologies (Gilchrist, Gonsalves, & Pinbo e Melo, 1993).
Future Directions
There is ongoing interest in the synthesis of seven-membered heterocycles, driven by the desire to expand the methods of organic synthesis, create new libraries of azepines, oxa- and thiazepines, and also reveal previously unknown unique pharmacological properties of these compounds to discover new drugs .
properties
IUPAC Name |
methyl 2,3,4,5-tetrahydroazepine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)9-6-4-2-3-5-7-9/h4,6H,2-3,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPSVTSVFKKIFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCCC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2441995.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((5-chlorothiophen-2-yl)sulfonyl)methyl)-1,2,4-oxadiazole](/img/structure/B2441998.png)




![1-(4-Fluorophenyl)-4-{[(4-methylbenzyl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2442004.png)



![2-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]pyrazine](/img/structure/B2442014.png)